1-[(Ammoniooxy)methyl]-3-fluorobenzene chloride
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Overview
Description
1-[(Ammoniooxy)methyl]-3-fluorobenzene chloride is a chemical compound with the molecular formula C7H9ClFNO. It is known for its applications in organic synthesis, particularly in the preparation of various pharmaceuticals and pesticides . The compound is characterized by the presence of an ammoniooxy group attached to a fluorobenzene ring, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Ammoniooxy)methyl]-3-fluorobenzene chloride typically involves the reaction of 3-fluorobenzyl alcohol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the ammoniooxy derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(Ammoniooxy)methyl]-3-fluorobenzene chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the ammoniooxy group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Ammoniooxy)methyl]-3-fluorobenzene chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(Ammoniooxy)methyl]-3-fluorobenzene chloride involves its interaction with specific molecular targets. The ammoniooxy group can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride: Similar structure but with a trifluoromethyl group instead of a fluorine atom.
1-[(Ammoniooxy)methyl]-4-fluorobenzene chloride: Similar structure but with the ammoniooxy group attached to the para position.
Uniqueness
1-[(Ammoniooxy)methyl]-3-fluorobenzene chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom at the meta position influences the electronic properties of the compound, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
(3-fluorophenyl)methoxyazanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FNO.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4H,5H2,9H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDKNIKXRXSOKV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CO[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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